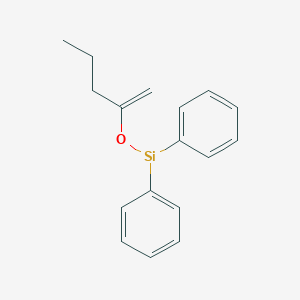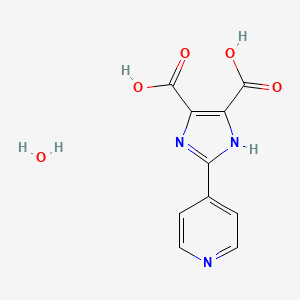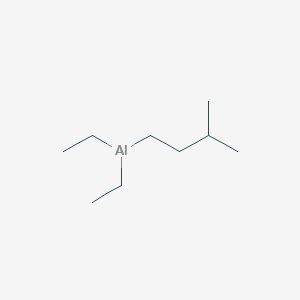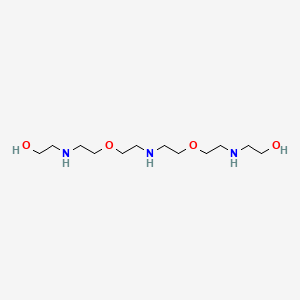
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol is a chemical compound with the molecular formula C₁₂H₂₆N₃O₄ It is characterized by the presence of oxygen and nitrogen atoms within its structure, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol typically involves the reaction of specific amines and diols under controlled conditions. One common method includes the use of a polyamine and a diol in the presence of a catalyst to facilitate the formation of the desired compound. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve optimal production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,12-Dioxa-6,9,15-trithia-1,17-heptadecanediol
- 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol
Uniqueness
6,12-Dioxa-3,9,15-triazaheptadecane-1,17-diol is unique due to its specific arrangement of oxygen and nitrogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
850940-36-2 |
|---|---|
Fórmula molecular |
C12H29N3O4 |
Peso molecular |
279.38 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-hydroxyethylamino)ethoxy]ethylamino]ethoxy]ethylamino]ethanol |
InChI |
InChI=1S/C12H29N3O4/c16-7-1-13-3-9-18-11-5-15-6-12-19-10-4-14-2-8-17/h13-17H,1-12H2 |
Clave InChI |
UETMRZAWNMINLY-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NCCOCCNCCOCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


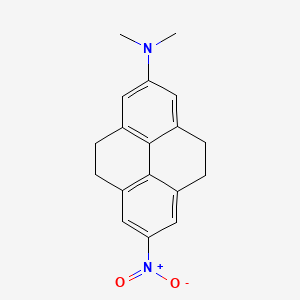
![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
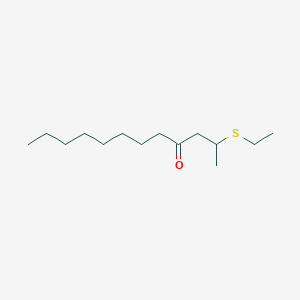
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)


![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)
